

# An In-depth Technical Guide to the Physicochemical Properties of para-Aminobenzoic Acid

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## Compound of Interest

Compound Name: 4-Aminobenzoic Acid

Cat. No.: B1667099

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## Introduction

Para-aminobenzoic acid (PABA), also known as **4-aminobenzoic acid**, is an organic compound with the chemical formula  $C_7H_7NO_2$ . It consists of a benzene ring substituted with an amino group and a carboxyl group at the para position.[1] PABA is a white crystalline solid, though commercial samples may appear gray.[2] It is a naturally occurring substance found in various foods and is an intermediate in the synthesis of folate in bacteria, plants, and fungi.[1] [2] This technical guide provides a comprehensive overview of the core physicochemical properties of PABA, offering detailed experimental protocols and data presented for clarity and ease of use for researchers, scientists, and professionals in drug development.

## Physicochemical Properties

The fundamental physicochemical properties of para-aminobenzoic acid are summarized in the tables below, providing a consolidated reference for key quantitative data.

### Table 1: General and Physical Properties of para-Aminobenzoic Acid

Property	Value	Reference(s)
Molecular Formula	C <sub>7</sub> H <sub>7</sub> NO <sub>2</sub>	[1]
Molar Mass	137.14 g/mol	[3]
Appearance	White to light yellow crystalline powder	[1][4]
Melting Point	187-189 °C	[1][3]
Boiling Point	340 °C	[3][5]
Density	1.374 g/cm <sup>3</sup> at 25 °C	[1]

**Table 2: Solubility of para-Aminobenzoic Acid**

Solvent	Solubility	Temperature (°C)	Reference(s)
Water	4.7 g/L	20	[1]
6.11 mg/mL	Not Specified	[6]	
1 g in 170 mL	25	[7]	
1 g in 90 mL	90	[7]	
Ethanol	1 g in 8 mL	Not Specified	[8]
Freely soluble	Not Specified	[5]	
Ether	1 g in 50 mL	Not Specified	[8]
Ethyl Acetate	Soluble	Not Specified	[8]
Chloroform	Soluble	Not Specified	[1]
Benzene	Slightly soluble	Not Specified	[8]
Petroleum Ether	Practically insoluble	Not Specified	[8]

**Table 3: Acidity and Spectral Properties of para-Aminobenzoic Acid**

Property	Value	Conditions	Reference(s)
pKa <sub>1</sub> (-COOH)	2.38 - 2.50	25 °C	[4][9]
pKa <sub>2</sub> (-NH <sub>3</sub> <sup>+</sup> )	4.80 - 4.87	25 °C	[8][9]
pH (0.5% solution)	3.5	20 °C	[1][10]
UV-Vis λ <sub>max</sub>	266 nm	Water	[8]
288 nm	Isopropanol	[8]	
LogP	0.83	Not Specified	[1][6]

## Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of para-aminobenzoic acid are provided below.

### Melting Point Determination

The melting point of PABA can be determined using the capillary method as described in the US Pharmacopeia.

Apparatus:

- Melting point apparatus with a heating block and temperature control.
- Capillary tubes (10 cm length, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness).

Procedure:

- Ensure the PABA sample is finely powdered and thoroughly dried, for instance, in a vacuum desiccator over silica gel for 24 hours.
- Pack the dry powder into a capillary tube to form a column of 2.5-3.5 mm high by tapping the tube on a solid surface.
- Place the capillary tube into the heating block of the melting point apparatus.

- Set the initial temperature to 5°C below the expected melting point of PABA (around 182-184°C).
- Heat the sample at a rate of  $1 \pm 0.5$  °C per minute.
- Record the temperature at which the substance is first observed to collapse against the side of the capillary tube (onset of melting) and the temperature at which it becomes completely liquid (clear point). The range between these two temperatures is the melting range.<sup>[11]</sup>

## Solubility Determination (Shake-Flask Method)

The equilibrium solubility of PABA can be determined using the shake-flask method.

Materials:

- PABA powder.
- Selected solvent (e.g., water, ethanol).
- Shaking incubator or water bath with temperature control.
- Filtration apparatus (e.g., syringe filters).
- Analytical method for quantification (e.g., UV-Vis spectrophotometer).

Procedure:

- Add an excess amount of PABA powder to a known volume of the solvent in a sealed flask.
- Place the flask in a shaking incubator set to a constant temperature (e.g., 25°C).
- Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
- Allow the suspension to settle.
- Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved solids.

- Dilute the filtrate with the solvent as necessary to bring the concentration within the analytical range of the chosen quantification method.
- Determine the concentration of PABA in the diluted filtrate using a calibrated analytical method, such as UV-Vis spectrophotometry at its  $\lambda_{\text{max}}$ .
- Calculate the solubility based on the measured concentration and the dilution factor.<sup>[9]</sup>

## pKa Determination by Potentiometric Titration

The acid dissociation constants (pKa) of PABA can be accurately determined by potentiometric titration.

Apparatus and Reagents:

- Calibrated pH meter with a glass electrode.
- Magnetic stirrer and stir bar.
- Burette.
- Standardized 0.1 M sodium hydroxide (NaOH) solution.
- Standardized 0.1 M hydrochloric acid (HCl) solution.
- 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.
- PABA sample.

Procedure:

- Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
- Prepare a 1 mM solution of PABA in water. To ensure complete dissolution, the solution can be made slightly acidic with 0.1 M HCl to a pH of approximately 1.8-2.0.
- Place a known volume (e.g., 20 mL) of the PABA solution in a beaker with a magnetic stir bar and add KCl solution to maintain a constant ionic strength.

- Immerse the pH electrode in the solution and begin stirring.
- Titrate the solution by adding small, precise increments of the 0.1 M NaOH solution from the burette.
- Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
- Continue the titration until the pH reaches approximately 12-12.5.
- Plot the pH versus the volume of NaOH added to generate a titration curve.
- Determine the equivalence points from the inflection points of the titration curve. The pKa values correspond to the pH at the half-equivalence points. For a diprotic acid like PABA, two pKa values will be obtained.
- Repeat the titration at least three times to ensure reproducibility.[\[2\]](#)[\[7\]](#)

## UV-Vis Spectroscopy

Instrumentation:

- UV-Vis spectrophotometer.
- Quartz cuvettes (1 cm path length).

Procedure:

- Prepare a stock solution of PABA of a known concentration in the desired solvent (e.g., water or isopropanol).
- From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
- Set the spectrophotometer to scan a wavelength range that includes the expected absorbance maximum of PABA (e.g., 200-400 nm).
- Use the solvent as a blank to zero the instrument.

- Measure the absorbance of each standard solution at the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).
- To obtain the spectrum of an unknown sample, dissolve it in the same solvent, ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0), and scan across the wavelength range.<sup>[12]</sup>

## Infrared (IR) Spectroscopy (Thin Solid Film Method)

Apparatus:

- Fourier-Transform Infrared (FTIR) spectrometer.
- Salt plates (e.g., NaCl or KBr).
- A suitable volatile solvent (e.g., acetone or methylene chloride).

Procedure:

- Dissolve a small amount (approx. 50 mg) of the solid PABA sample in a few drops of a suitable solvent in a small vial.
- Place a single drop of this solution onto a clean, dry salt plate.
- Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.
- Place the salt plate in the sample holder of the FTIR spectrometer.
- Acquire the IR spectrum over the desired wavenumber range (e.g., 4000-400  $\text{cm}^{-1}$ ).
- If the peaks are too intense, the film is too thick; clean the plate and use a more dilute solution. If the peaks are too weak, add another drop of the solution and re-dry.<sup>[1]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation for  $^1\text{H}$  NMR:

- Weigh 5-25 mg of the PABA sample and place it in a clean, dry vial.

- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>, D<sub>2</sub>O) to the vial.
- Ensure the sample is completely dissolved. If there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
- Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.<sup>[1][3]</sup>

#### Data Acquisition:

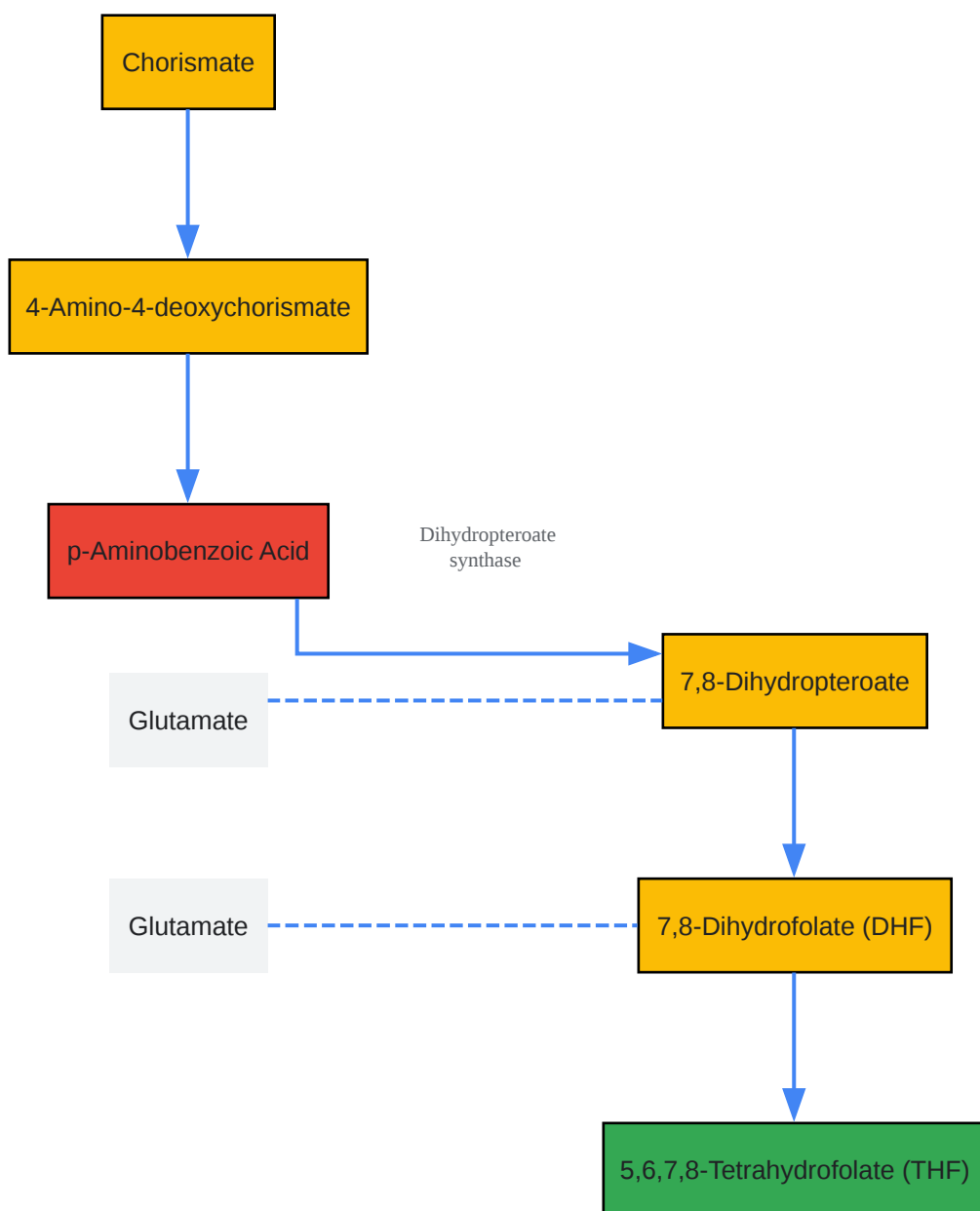
- Insert the sample into the NMR spectrometer.
- The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- Acquire the <sup>1</sup>H NMR spectrum using standard instrument parameters. The chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS) at 0.00 ppm or to the residual solvent peak.

## Signaling Pathways and Workflows

### Folate Biosynthesis Pathway

PABA is a crucial intermediate in the de novo synthesis of folates in bacteria, plants, and fungi. This pathway is a target for sulfonamide antibiotics, which act as competitive inhibitors of the enzyme dihydropteroate synthase.



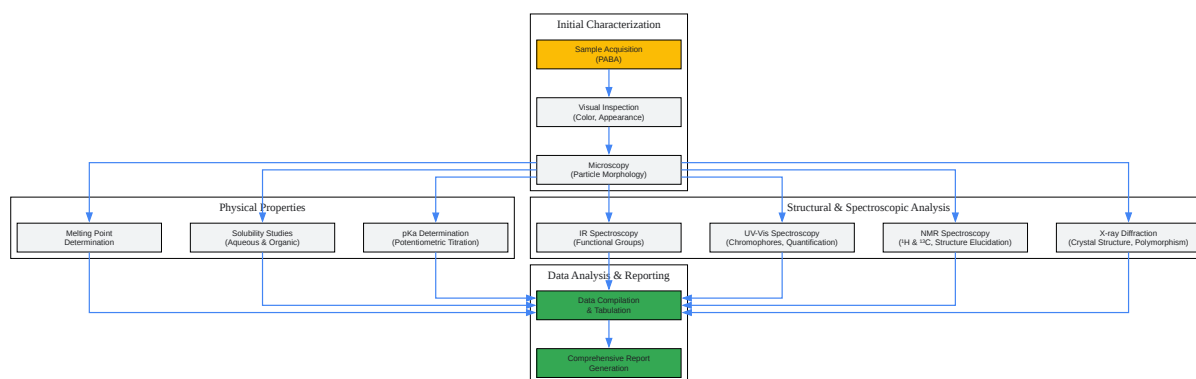


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Caption: Folate biosynthesis pathway showing the role of PABA.

## Experimental Workflow for Physicochemical Characterization

A typical workflow for the comprehensive physicochemical characterization of a solid pharmaceutical compound like PABA is outlined below. This process ensures a thorough understanding of the material's properties, which is critical for drug development.



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Caption: General workflow for physicochemical characterization.

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## References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. researchgate.net [researchgate.net]
- 9. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 10. youtube.com [youtube.com]
- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 12. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
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